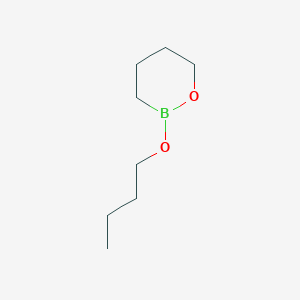

2-Butoxy-1,2-oxaborinane

Description

Properties

CAS No. |

61632-74-4 |

|---|---|

Molecular Formula |

C8H17BO2 |

Molecular Weight |

156.03 g/mol |

IUPAC Name |

2-butoxyoxaborinane |

InChI |

InChI=1S/C8H17BO2/c1-2-3-7-10-9-6-4-5-8-11-9/h2-8H2,1H3 |

InChI Key |

VUKJEVNYRRVGPG-UHFFFAOYSA-N |

Canonical SMILES |

B1(CCCCO1)OCCCC |

Origin of Product |

United States |

Synthetic Methodologies for 2 Butoxy 1,2 Oxaborinane and Its Structural Analogues

Strategies for Oxaborinane Core Construction

The fundamental approach to constructing the 1,2-oxaborinane ring lies in the formation of a cyclic boronic ester from a suitable boronic acid precursor and a 1,3-diol. This can be achieved through direct condensation or via multi-step cyclization pathways.

Condensation Reactions Involving Boronic Acid Precursors and Alcohols

The most direct method for the synthesis of 2-alkoxy-1,2-oxaborinanes is the condensation reaction between a boronic acid and a 1,3-diol. In the case of 2-Butoxy-1,2-oxaborinane, this would involve the reaction of a suitable boronic acid with butane-1,3-diol. The reaction is typically driven by the removal of water, often through azeotropic distillation.

A general representation of this condensation is the reaction of an alkyl- or arylboronic acid with a 1,3-diol to form the corresponding 1,3,2-dioxaborinane. The butoxy group can be introduced by using butylboronic acid or by transesterification of a pre-formed oxaborinane with butanol.

Table 1: Representative Condensation Reactions for Cyclic Boronate Ester Formation

| Boronic Acid Precursor | Diol | Product | Typical Conditions | Reference |

| Phenylboronic Acid | Propane-1,3-diol | 2-Phenyl-1,3,2-dioxaborinane | Toluene, Dean-Stark trap, reflux | General Knowledge |

| Methylboronic Acid | Butane-1,3-diol | 2-Methyl-1,3,2-dioxaborinane | Hexane, reflux | General Knowledge |

While direct literature on the specific synthesis of 2-Butoxy-1,2-oxaborinane is limited, the principles of boronic ester formation are well-established. The reaction equilibrium is shifted towards the product by removing the water byproduct.

Cyclization Pathways to Form the 1,2-Oxaborinane Ring System

An alternative to direct condensation involves intramolecular cyclization of a precursor molecule containing both the boronic acid or ester moiety and a hydroxyl group at a suitable distance. For the formation of a 1,2-oxaborinane ring, a γ-hydroxyalkylboronic ester would be a key intermediate.

This approach offers the potential for greater control over the substitution pattern of the resulting heterocycle. The synthesis of the linear precursor would be the initial step, followed by a cyclization reaction, which could be acid or base-catalyzed, or proceed thermally.

Stereoselective Approaches in 2-Butoxy-1,2-oxaborinane Synthesis

Introducing chirality into the 2-Butoxy-1,2-oxaborinane structure can be achieved through several stereoselective strategies. These methods are crucial for applications where specific stereoisomers are required.

Diastereoselective Crystallization Techniques for Boronic Esters (e.g., employing pinanediols)

A powerful method for obtaining enantiomerically pure boronic esters involves the use of chiral diols, such as pinanediol, as chiral auxiliaries. The reaction of a prochiral boronic acid with a chiral diol like (+)- or (-)-pinanediol (B8470734) results in the formation of a mixture of diastereomeric boronic esters. These diastereomers often exhibit different physical properties, such as solubility, allowing for their separation by crystallization.

Once the desired diastereomer is isolated, the chiral auxiliary can be removed and recycled, providing access to an enantiomerically enriched boronic acid or ester, which can then be used to construct the oxaborinane ring. This method is widely used for the asymmetric synthesis of various chiral organoboron compounds. nih.gov

Table 2: Diastereomeric Ratios in Pinanediol-Derived Boronic Esters

| Boronic Acid | Chiral Auxiliary | Diastereomeric Ratio | Separation Method | Reference |

| Phenylboronic acid | (+)-Pinanediol | Varies | Crystallization | nih.gov |

| Ethylboronic acid | (-)-Pinanediol | >95:5 | Chromatography | nih.gov |

Chiral Auxiliary-Mediated Synthesis of Oxaborinane Derivatives

In addition to diastereoselective crystallization, chiral auxiliaries can be employed to direct the stereochemical outcome of reactions that form the oxaborinane ring. A chiral auxiliary can be temporarily attached to the starting material, influencing the facial selectivity of subsequent bond-forming reactions.

For instance, a chiral alcohol could be used to form a chiral boronic ester intermediate. Subsequent intramolecular cyclization or reaction with another component would then proceed with a diastereoselective bias imposed by the chiral auxiliary. After the desired stereocenter(s) are established, the auxiliary can be cleaved. Evans' oxazolidinones are a well-known class of chiral auxiliaries used in a variety of asymmetric syntheses and could potentially be adapted for the synthesis of chiral oxaborinane precursors.

Derivatization and Functionalization of the Oxaborinane Scaffold

Once the 2-Butoxy-1,2-oxaborinane core is synthesized, it can be further modified to introduce various functional groups. The reactivity of the C-B bond and the possibility of substitution on the carbon backbone of the oxaborinane ring provide avenues for derivatization.

Functionalization can be achieved by starting with a substituted 1,3-diol in the initial condensation reaction. For example, using a 1,3-diol with a pending functional group would result in an oxaborinane ring bearing that functionality.

Alternatively, the butoxy group at the 2-position can be exchanged with other alkoxy or aryloxy groups through transesterification reactions. This allows for the introduction of a variety of substituents on the boron atom, thereby modulating the electronic and steric properties of the molecule.

Introduction of Amine Substituents (e.g., at the C3-position of the oxaborinane-2-ol)

The functionalization of heterocyclic systems, such as the theoretical introduction of an amine group at the C3-position of a 1,2-oxaborinane-2-ol, would likely proceed through established synthetic routes for amination. However, specific literature detailing this transformation on the 1,2-oxaborinane ring is not available. In analogous heterocyclic systems, such as 1,2-azaborines, functionalization at various ring positions has been achieved, suggesting that similar strategies could potentially be explored for 1,2-oxaborinanes. These methods often involve the initial deprotonation followed by reaction with an electrophilic nitrogen source.

For other classes of compounds, direct amination reactions can be challenging and may require activation of the target position. Potential, though unverified, strategies for a hypothetical C3-amination of an oxaborinane-2-ol might include:

Reductive Amination: If a corresponding ketone at the C3-position could be synthesized, reductive amination with an amine in the presence of a reducing agent would be a plausible route.

Nucleophilic Substitution: Conversion of a hydroxyl group at C3 to a good leaving group (e.g., a tosylate or mesylate) could allow for subsequent nucleophilic substitution with an amine or an amine equivalent like azide (B81097) followed by reduction.

Transition Metal-Catalyzed C-H Amination: Modern synthetic methods involving transition metal catalysts could potentially enable the direct amination of a C-H bond at the C3-position, though this would require significant methodological development for this specific scaffold.

Amide Coupling Reactions for Constructing Functionalized Analogues

Amide bond formation is a cornerstone of medicinal chemistry and organic synthesis. researchgate.net Should a C3-amino-functionalized 1,2-oxaborinane derivative be successfully synthesized, its conversion to a wide array of functionalized analogues via amide coupling would be a straightforward and powerful strategy. This process typically involves the reaction of the amine with a carboxylic acid that has been activated by a coupling reagent. libretexts.org

A variety of well-established coupling reagents are available, each with its own advantages depending on the specific substrates. Common classes of coupling reagents include:

Carbodiimides: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. libretexts.org These reagents activate the carboxylic acid to form a reactive O-acylisourea intermediate, which then reacts with the amine. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used to suppress side reactions and minimize racemization.

Phosphonium and Uronium/Guanidinium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and are often preferred for more challenging couplings, such as those involving sterically hindered amines or acids.

The general reaction scheme for an amide coupling is as follows:

R-COOH + H₂N-R' --(Coupling Reagent, Base)--> R-C(O)NH-R' + Byproducts

The choice of solvent is also crucial, with polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) being common. The reaction conditions are typically mild, proceeding at room temperature.

Table 1: Common Amide Coupling Reagents

| Reagent Class | Example(s) | Key Features |

| Carbodiimides | DCC, EDC | Widely used, cost-effective. Byproducts can be problematic to remove. |

| Phosphonium Salts | PyBOP | High efficiency, low racemization. |

| Uronium Salts | HATU, HBTU | Fast reaction rates, suitable for difficult couplings. |

Hydroxyl Protecting Group Strategies (e.g., trityl, t-butyldimethylsilyl, benzyl)

In the synthesis of complex molecules, it is often necessary to temporarily mask a reactive functional group, such as a hydroxyl group, to prevent it from interfering with reactions at other sites in the molecule. acs.org A good protecting group should be easy to introduce, stable to the desired reaction conditions, and easy to remove selectively under mild conditions. ucl.ac.uk For the hydroxyl group of a hypothetical oxaborinane-2-ol, several standard protecting groups could be considered.

Trityl (Tr): The triphenylmethyl (trityl) group is a bulky protecting group typically used for primary alcohols. It is introduced using trityl chloride in the presence of a base like pyridine. The trityl group is stable to basic and nucleophilic conditions but is readily removed under acidic conditions.

tert-Butyldimethylsilyl (TBDMS or TBS): Silyl ethers are among the most common hydroxyl protecting groups. acs.org The TBDMS group is introduced using TBDMS chloride and a base, often imidazole, in a solvent like DMF. It is robust and stable to a wide range of reaction conditions, including many oxidizing and reducing agents, and is stable to basic conditions. Deprotection is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Benzyl (B1604629) (Bn): The benzyl group is a versatile protecting group that can be introduced via a Williamson ether synthesis using benzyl bromide or chloride and a base like sodium hydride (NaH). Benzyl ethers are stable to both acidic and basic conditions, as well as many oxidizing and reducing agents. A key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., H₂, Pd/C), a mild and neutral condition. acs.org

Table 2: Comparison of Selected Hydroxyl Protecting Groups

| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Condition | Stability |

| Triphenylmethyl | Tr | Trityl chloride, base | Mild acid | Base, Nucleophiles |

| tert-Butyldimethylsilyl | TBDMS, TBS | TBDMS chloride, imidazole | Fluoride ion (e.g., TBAF) | Base, Oxidation, Reduction |

| Benzyl | Bn | Benzyl bromide, base | Catalytic Hydrogenolysis | Acid, Base, Oxidation, Reduction |

Mechanistic Investigations into the Chemical Reactivity of 2 Butoxy 1,2 Oxaborinane

Probing the Lewis Acidity of the Boron Center

The Lewis acidity of the boron center in 2-Butoxy-1,2-oxaborinane is a critical determinant of its reactivity. The boron atom, possessing a vacant p-orbital, acts as an electron acceptor. The strength of this acidity is modulated by the electronic effects of the substituents attached to the boron. In this case, the butoxy group (-OBu) and the two oxygen atoms within the oxaborinane ring influence the electron density at the boron center.

Quantifying the Lewis acidity of 2-Butoxy-1,2-oxaborinane would typically involve spectroscopic or computational methods. For instance, the Gutmann-Beckett method, utilizing a phosphine (B1218219) oxide probe like triethylphosphine (B1216732) oxide and ³¹P NMR spectroscopy, could be employed to experimentally determine the acceptor number (AN), a measure of Lewis acidity. Computationally, the fluoride (B91410) ion affinity (FIA) or the binding energy with a reference Lewis base could be calculated to provide a theoretical measure of its Lewis acidic character.

Comparative Lewis Acidity Data (Hypothetical)

| Compound | Method | Lewis Acidity Metric |

| 2-Butoxy-1,2-oxaborinane | Computational (Predicted) | Moderate |

| Triethylborane | Experimental | High |

| Boronic acids | Experimental | Moderate to Low |

Coordination Chemistry with Electrophilic and Nucleophilic Species

The dual nature of the 2-Butoxy-1,2-oxaborinane molecule, featuring a Lewis acidic boron center and Lewis basic oxygen atoms, allows for a rich coordination chemistry.

Coordination with Nucleophiles:

The primary site for interaction with nucleophiles (Lewis bases) is the electron-deficient boron atom. Nucleophiles such as amines, phosphines, or halide ions can donate a pair of electrons to the vacant p-orbital of the boron, forming a coordinate covalent bond. This results in a change in the geometry at the boron center from trigonal planar to tetrahedral. The stability of the resulting adduct is dependent on the strength of the nucleophile and the Lewis acidity of the boronic ester.

Coordination with Electrophiles:

The oxygen atoms of the butoxy group and the oxaborinane ring possess lone pairs of electrons and can act as Lewis bases, coordinating to electrophiles (Lewis acids). For example, strong Lewis acids like aluminum chloride (AlCl₃) or protic acids could coordinate to these oxygen atoms. This interaction would likely increase the Lewis acidity of the boron center by withdrawing further electron density from it.

Interactive Coordination Scenarios

| Interacting Species | Site of Interaction on 2-Butoxy-1,2-oxaborinane | Resulting Complex |

| Pyridine (Nucleophile) | Boron Atom | Tetrahedral Boronate Complex |

| Aluminum Chloride (Electrophile) | Oxygen Atom (Ring or Butoxy) | Oxygen-Aluminum Adduct |

| Water (Amphiphilic) | Boron Atom (as a nucleophile) | Potential for hydrolysis |

Reaction Pathways and Transition State Analysis

Detailed reaction pathways and transition state analyses for 2-Butoxy-1,2-oxaborinane are not specifically documented. However, analogous to other boronic esters, its reactivity is expected to be dominated by reactions involving the boron center.

A key reaction pathway for boronic esters is their hydrolysis to the corresponding boronic acid and alcohol. This reaction typically proceeds through a nucleophilic attack of water on the boron atom. The transition state for this process would involve a tetracoordinate boron intermediate. The energy barrier for this transition state would be influenced by factors such as pH and the steric bulk of the substituents.

Another important class of reactions involves the transfer of the butoxy group or the entire oxaborinane moiety. For instance, in Suzuki-Miyaura cross-coupling reactions, a related boronic ester would undergo transmetalation with a palladium catalyst. The reaction pathway involves the formation of a palladium-boronate complex, followed by the transfer of the organic group from boron to palladium. Transition state analysis of such a process would reveal the energetics of the bond-breaking and bond-forming steps.

Computational chemistry, employing methods such as Density Functional Theory (DFT), would be the primary tool for a detailed transition state analysis. These calculations can map the potential energy surface of a reaction, identify the transition state structures, and calculate the activation energies, providing deep insights into the reaction mechanism.

Advanced Spectroscopic and Structural Elucidation of 2 Butoxy 1,2 Oxaborinane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Molecular Connectivity

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 2-Butoxy-1,2-oxaborinane. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC) NMR experiments, it is possible to map out the complete atomic connectivity and infer stereochemical relationships.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the butoxy substituent and the oxaborinane ring. The protons of the butoxy group would appear as a triplet for the terminal methyl group (CH₃) around 0.9 ppm, a sextet for the adjacent methylene (B1212753) group (-CH₂-CH₃) around 1.4 ppm, a quintet for the next methylene group (-CH₂-CH₂O-) around 1.6 ppm, and a triplet for the methylene group attached to the ether oxygen (-O-CH₂) around 3.9 ppm. The protons on the oxaborinane ring would exhibit more complex splitting patterns due to their diastereotopic nature within the cyclic environment. The protons on the carbon adjacent to the ring oxygen (C6) would be the most downfield (around 4.0-4.2 ppm), while the other ring protons would appear in the 1.2-2.0 ppm range.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide complementary information, with a unique signal for each carbon atom in a distinct chemical environment. acs.org The carbons of the butoxy group are predicted to appear at approximately 14 ppm (CH₃), 19 ppm (-CH₂-CH₃), 32 ppm (-CH₂-CH₂O-), and a more downfield signal around 68-70 ppm for the carbon bonded to the ether oxygen (-O-CH₂). For the oxaborinane ring, the carbon adjacent to the ring oxygen (C6) would be the most downfield of the ring carbons, likely in the 65-75 ppm range. acs.orglibretexts.org The other aliphatic carbons of the ring (C4 and C5) would be expected in the 20-40 ppm range, while the carbon bonded to boron (C3) would show a chemical shift influenced by the boron atom, which can vary.

2D NMR Spectroscopy: To confirm these assignments, two-dimensional NMR techniques would be employed. A Correlation Spectroscopy (COSY) experiment would reveal proton-proton coupling networks, definitively connecting the protons within the butoxy chain and tracing the connectivity through the oxaborinane ring. northwestern.edu A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton signal with its directly attached carbon, allowing for the unambiguous assignment of all carbon resonances. northwestern.edu These connectivity maps are crucial for validating the molecular framework.

Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Butoxy-1,2-oxaborinane

| Position | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Splitting Pattern (¹H) |

|---|---|---|---|---|

| Butoxy-1 | -O-CH₂- | ~3.9 | ~68-70 | Triplet |

| Butoxy-2 | -CH₂-CH₂O- | ~1.6 | ~32 | Quintet |

| Butoxy-3 | -CH₂-CH₃ | ~1.4 | ~19 | Sextet |

| Butoxy-4 | -CH₃ | ~0.9 | ~14 | Triplet |

| Ring-C3 | -B-CH₂- | ~1.2-1.5 | ~20-30 | Multiplet |

| Ring-C4 | -CH₂- | ~1.7-2.0 | ~25-35 | Multiplet |

| Ring-C5 | -CH₂- | ~1.7-2.0 | ~25-35 | Multiplet |

| Ring-C6 | -O-CH₂- | ~4.0-4.2 | ~65-75 | Multiplet |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule. These two methods are complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of 2-Butoxy-1,2-oxaborinane is expected to be dominated by several key absorption bands. Strong bands in the 2850-2960 cm⁻¹ region would correspond to the C-H stretching vibrations of the methylene and methyl groups in the molecule. inoe.ro A series of C-H bending vibrations would be expected in the fingerprint region (below 1500 cm⁻¹). researchgate.net

The most diagnostic peaks for the heterocyclic structure would be those involving the B-O and C-O bonds. A strong, characteristic absorption band for the B-O stretching vibration within the boronate ester is expected in the 1310-1350 cm⁻¹ range. ramansystems.commdpi.com Additionally, C-O stretching vibrations from the ether linkage of the butoxy group and the C-O bond within the ring would appear as strong bands in the 1050-1250 cm⁻¹ region.

Raman Spectroscopy: In the Raman spectrum, the symmetric C-H stretching vibrations would be visible. While C-O and B-O stretches are also Raman active, the most prominent features might be related to the C-C backbone and the ring breathing modes. Aromatic ring breathing modes, for example, are known to produce strong Raman signals, and similarly, the oxaborinane ring should have characteristic low-frequency modes. The complementarity of IR and Raman would be essential; for instance, a highly symmetric vibration that is weak in the IR spectrum might show a strong signal in the Raman spectrum.

Predicted Vibrational Frequencies for 2-Butoxy-1,2-oxaborinane

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (sp³) | 2850-2960 | Strong | Medium |

| B-O Stretch | 1310-1350 | Strong | Medium |

| C-O Stretch | 1050-1250 | Strong | Weak |

| C-H Bend | 1375-1470 | Medium | Weak |

| C-C Stretch | 800-1200 | Weak | Medium-Strong |

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For 2-Butoxy-1,2-oxaborinane, high-resolution mass spectrometry (HRMS) would be used to determine its precise molecular mass, confirming its elemental composition.

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•). The fragmentation of this ion is predictable based on the structure. researchgate.net Key fragmentation pathways would likely include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common pathway for ethers. This would result in the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion.

Loss of Butene: A common rearrangement for butyl ethers involves the transfer of a hydrogen atom to the oxygen, followed by the elimination of a neutral butene molecule (C₄H₈). This would result in a radical cation corresponding to the protonated oxaborinane ring.

Ring Fragmentation: The oxaborinane ring itself can undergo fragmentation. Cleavage of the B-O, B-C, or C-O bonds within the ring would lead to smaller, characteristic fragment ions. Studies on other boronic acid derivatives have shown that fragments such as BO⁻ and BO₂⁻ can be prominent, particularly in negative ion mode. ramansystems.com

The resulting mass spectrum would display a unique pattern of peaks, with the molecular ion peak confirming the molecular weight and the fragment ions providing corroborating evidence for the proposed structure.

Predicted Key Fragments in the Mass Spectrum of 2-Butoxy-1,2-oxaborinane

| m/z Value (Predicted) | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 156 | [C₈H₁₇BO₂]⁺• | Molecular Ion (M⁺•) |

| 113 | [M - C₃H₇]⁺ | Alpha-cleavage (loss of propyl radical) |

| 100 | [M - C₄H₈]⁺• | Rearrangement and loss of butene |

| 57 | [C₄H₉]⁺ | Butyl cation from cleavage of C-O bond |

| 43 | [BO₂]⁺ or [C₃H₇]⁺ | Ring fragmentation or propyl cation |

X-ray Crystallography for Definitive Solid-State Structure Determination and Conformational Analysis

While NMR can provide information about structure and connectivity in solution, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique would provide precise measurements of bond lengths, bond angles, and torsional angles, allowing for a complete conformational analysis of the 2-Butoxy-1,2-oxaborinane molecule.

For this analysis, a suitable single crystal of the compound would need to be grown and irradiated with X-rays. The resulting diffraction pattern would be analyzed to generate a three-dimensional electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined.

Based on studies of analogous six-membered heterocyclic systems, such as 1,3,2-dioxaborinanes, the 1,2-oxaborinane ring is expected to adopt a non-planar conformation to minimize steric and torsional strain. libretexts.org The most likely conformation is a chair form . libretexts.org In this chair conformation, the butoxy group attached to the boron atom could occupy either an axial or an equatorial position. The preferred orientation would be the one that minimizes steric interactions with the rest of the ring. Computational modeling often complements crystallographic data to assess the relative energies of different possible conformers, such as chair, boat, or twist-boat forms. The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding (if applicable) or van der Waals forces, which dictate the crystal packing arrangement.

Computational and Theoretical Studies on 2 Butoxy 1,2 Oxaborinane

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of a molecule like 2-Butoxy-1,2-oxaborinane. Such calculations would typically involve methods like Hartree-Fock (HF) or post-Hartree-Fock methods to provide insights into molecular orbital energies, electron distribution, and the nature of the chemical bonds.

For 2-Butoxy-1,2-oxaborinane, these calculations would elucidate the electronic influence of the butoxy group on the 1,2-oxaborinane ring. Key areas of investigation would include the nature of the B-O and B-C bonds within the heterocyclic ring and the C-O bond of the butoxy substituent. Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) would indicate the regions of the molecule most susceptible to electrophilic and nucleophilic attack, respectively. However, specific energy values and orbital visualizations for this compound are not present in the current body of scientific literature.

Density Functional Theory (DFT) for Reactivity Prediction and Energetic Landscape Profiling

Density Functional Theory (DFT) is a powerful computational tool for predicting the reactivity and exploring the energetic landscape of chemical reactions. For 2-Butoxy-1,2-oxaborinane, DFT calculations could be employed to predict its reactivity towards various reagents and to map out the potential energy surface for reactions such as hydrolysis, oxidation, or interactions with biological molecules.

Global reactivity descriptors, derivable from DFT, would provide a quantitative measure of the molecule's chemical reactivity. The energetic landscape profiling would help in identifying stable isomers, transition states, and reaction intermediates, thereby elucidating potential reaction mechanisms. Unfortunately, no specific DFT studies have been published for 2-Butoxy-1,2-oxaborinane, and therefore, no data on its predicted reactivity or energetic profiles are available.

Molecular Dynamics Simulations for Conformational Behavior and Dynamics

Molecular dynamics (MD) simulations are instrumental in studying the conformational behavior and dynamics of molecules over time. For 2-Butoxy-1,2-oxaborinane, MD simulations would reveal the flexibility of the 1,2-oxaborinane ring and the conformational preferences of the butoxy side chain.

These simulations could provide information on the dominant conformations of the molecule in different environments (e.g., in vacuum, in a solvent). Analysis of the simulation trajectories would yield insights into the dynamic interplay between the ring and the side chain, including rotational barriers and the time scales of conformational changes. Without published MD studies, the specific conformational landscape and dynamic properties of 2-Butoxy-1,2-oxaborinane remain uncharacterized.

Prediction and Interpretation of Spectroscopic Signatures from First Principles

First-principles calculations, often based on DFT or other quantum chemical methods, can predict various spectroscopic signatures of a molecule, which can then be compared with experimental data for validation. For 2-Butoxy-1,2-oxaborinane, these calculations could predict its nuclear magnetic resonance (NMR), infrared (IR), and Raman spectra.

Predicted ¹H and ¹³C NMR chemical shifts would aid in the structural elucidation of the molecule. Calculated vibrational frequencies from IR and Raman spectra would correspond to the different vibrational modes of the molecule, providing a detailed picture of its structural and bonding characteristics. In the absence of such theoretical studies for 2-Butoxy-1,2-oxaborinane, a computational prediction of its spectroscopic properties is not available.

Structure Activity Relationship Sar Investigations of 2 Butoxy 1,2 Oxaborinane Derivatives

Systematic Modification of the Butoxy Moiety and Oxaborinane Ring for SAR Profiling

In a hypothetical SAR study, the butoxy group of 2-Butoxy-1,2-oxaborinane would be a primary target for modification to explore its influence on the compound's activity. Researchers would typically synthesize a series of analogues by varying the length and branching of the alkyl chain, as well as introducing different functional groups. For instance, the n-butyl group could be replaced with isobutyl, sec-butyl, or tert-butyl groups to investigate the effects of steric hindrance near the boron atom. Furthermore, the alkyl chain length could be systematically increased or decreased (e.g., from methoxy (B1213986) to octyloxy) to probe the impact of lipophilicity on activity.

Concurrently, modifications to the 1,2-oxaborinane ring would be crucial. This could involve introducing substituents at various positions on the carbon backbone of the ring. For example, methyl or hydroxyl groups could be added to understand how these alterations affect the ring's conformation and its interactions with biological targets. The replacement of carbon atoms within the ring with other heteroatoms, where chemically feasible, could also be explored to create novel scaffolds with potentially different biological profiles.

A systematic approach to these modifications would allow for the generation of a data set that correlates specific structural changes to observed changes in a measured biological or chemical endpoint.

Role of Substituents on Molecular Recognition and Interaction with Biological Systems

The interaction of 2-Butoxy-1,2-oxaborinane derivatives with biological systems would be fundamentally governed by the nature and positioning of their substituents. The boron atom in the oxaborinane ring is a key feature, as it can form reversible covalent bonds with nucleophilic groups, such as the hydroxyl groups of serine residues in enzymes or the diol moieties in sugars. The butoxy group and any additional substituents on the oxaborinane ring would modulate the electronics and sterics of the boron atom, thereby influencing its reactivity and binding affinity.

The precise nature of these interactions would be elucidated using techniques such as X-ray crystallography of the compound bound to its target or through computational modeling studies.

Rational Design Principles for Targeted Biological Activity

Based on the SAR data gathered from systematic modifications, rational design principles for developing 2-Butoxy-1,2-oxaborinane derivatives with specific biological activities could be established. If, for example, it was determined that a longer alkyl chain at the 2-position and a hydroxyl group at the 4-position of the oxaborinane ring resulted in optimal activity, this information would guide the synthesis of new, more potent compounds.

Computational chemistry would be an invaluable tool in this process. By creating a pharmacophore model based on the active analogues, researchers could screen virtual libraries of compounds to identify new candidates for synthesis. Molecular docking simulations could predict how different derivatives would bind to a target protein, allowing for the prioritization of compounds that are most likely to be active.

The ultimate goal of this rational design approach would be to optimize the potency, selectivity, and pharmacokinetic properties of the 2-Butoxy-1,2-oxaborinane scaffold to develop novel therapeutic agents or chemical probes. However, it must be reiterated that such design principles for this specific compound class remain speculative in the absence of foundational SAR studies.

Applications in Chemical Biology and Enzyme Inhibition Studies

Oxaborinane Scaffolds as Enzyme Inhibitors

Boron-containing molecules, particularly those with boronic acid or related functional groups like the oxaborinane ring, have emerged as a versatile class of enzyme inhibitors. ilo.org Their utility stems from the ability of the boron atom, with its empty p-orbital, to accept a pair of electrons from nucleophilic amino acid residues commonly found in enzyme active sites. ilo.orgnih.gov This interaction often leads to the formation of a stable, yet potentially reversible, covalent bond that can effectively halt the enzyme's catalytic activity. nih.gov

The primary mechanism by which oxaborinane scaffolds and other boronic acid-based compounds inhibit enzymes involves the formation of a covalent adduct with a nucleophilic residue in the enzyme's active site. nih.gov For a large class of enzymes known as serine hydrolases, which includes therapeutically relevant targets like serine proteases and β-lactamases, the key nucleophile is the hydroxyl group of a serine residue. nih.govresearchgate.net

The boron atom in the oxaborinane acts as a Lewis acid (electron pair acceptor) and readily interacts with the serine's hydroxyl group (a Lewis base). This interaction forms a stable tetrahedral boronate complex, which mimics the transition state of the natural substrate's hydrolysis. researchgate.net By forming this stable complex, often referred to as a "serine trap," the inhibitor remains bound to the active site for a prolonged period, preventing the enzyme from processing its intended substrate. researchgate.net While this bond is covalent, its formation is often reversible, a characteristic that can be advantageous in drug design. nih.gov Beyond serine, boronic acids can also interact with other nucleophilic residues such as histidine and lysine. nih.gov

A critical aspect of inhibitor development is achieving selectivity for the target enzyme to minimize off-target effects. Boron-based inhibitors have shown significant promise in selectively targeting specific enzyme classes, most notably bacterial β-lactamases. researchgate.net These enzymes are the primary cause of bacterial resistance to β-lactam antibiotics like penicillin. mdpi.com

Boronic acid-based inhibitors are designed as transition-state analogs, which makes them less susceptible to common resistance mechanisms that affect substrate-like inhibitors. researchgate.net Research has led to the development of potent inhibitors against various classes of β-lactamases, including class A, C, and the particularly challenging class D (OXA) enzymes. researchgate.netmdpi.com For example, vaborbactam, a cyclic boronate inhibitor, is approved for clinical use in combination with antibiotics to combat infections caused by bacteria producing class A β-lactamases. researchgate.netmdpi.com Studies have also identified boronic acid compounds that effectively inhibit class D carbapenem-hydrolyzing β-lactamases, such as OXA-24/40, which pose a significant threat in multi-drug resistant bacteria. researchgate.netnih.gov

The following table summarizes the inhibitory activity of representative boron-based compounds against specific β-lactamases.

| Inhibitor Type | Target Enzyme(s) | Reported Inhibition Profile |

|---|---|---|

| Boronic Acid Transition-State Analogs | Class D β-lactamase (OXA-24/40) | Effective inhibition with Ki values as low as 5 μM. researchgate.net |

| Vaborbactam (Cyclic Boronate) | Class A and C β-lactamases | FDA-approved inhibitor, restores activity of partner antibiotics. researchgate.netmdpi.com |

| Avibactam (Non-β-lactam) | Class A, C, and some Class D (e.g., OXA-48) β-lactamases | Shows promise for inhibiting certain OXA enzymes. researchgate.netmdpi.com |

Elucidation of Boron-Mediated Interactions with Biological Macromolecules

The utility of boron-containing compounds in chemical biology extends beyond enzyme inhibition to their interaction with other crucial biological macromolecules. The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols is a key feature. nih.govacs.org This property allows them to specifically target saccharides and the carbohydrate portions of glycoproteins and other glycoconjugates, which are abundant on cell surfaces. acs.org

This boronate ester formation has been harnessed for applications in cellular delivery. acs.orgh1.co By attaching boronic acid moieties to proteins or other macromolecules, researchers can enhance their interaction with the dense layer of polysaccharides on the cell surface, known as the glycocalyx. This targeting can facilitate the uptake of therapeutic agents into cells. acs.org The dynamic and reversible nature of the boron-diol interaction is crucial, allowing for both binding and potential release under different physiological conditions. nih.gov

Exploration as Probes for Biochemical Pathways

The unique reactivity of the oxaborinane scaffold makes it an attractive candidate for the development of chemical probes to study biochemical pathways. A powerful technique in this area is Activity-Based Protein Profiling (ABPP), which uses active-site-directed chemical probes to assess enzyme function directly within complex biological systems like cell lysates or even living organisms. nih.gov

An activity-based probe (ABP) typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag (e.g., a fluorescent dye or biotin (B1667282) for enrichment). nih.gov An oxaborinane could serve as the reactive group in a probe designed to target serine hydrolases. By attaching a reporter tag, such a probe could be used to selectively label and identify active enzymes. This approach allows researchers to monitor changes in enzyme activity associated with disease states or in response to therapeutic intervention, providing valuable insights into metabolic and signaling networks. nih.gov

Due to a lack of specific research information on the chemical compound “2-Butoxy-1,2-oxaborinane” in the provided search results, it is not possible to generate a detailed and scientifically accurate article that adheres to the user's comprehensive outline. The search results primarily contained information on related but distinct compounds such as "2-Butoxy-1,2-oxaborolane" and "2-Butoxyethanol," which have different chemical structures and properties. An article on "2-Butoxy-1,2-oxaborinane" would require specific data regarding its synthesis, reactive intermediates, catalytic applications, and roles in material science and biological systems. Without such specific information, the generation of an article that meets the user's stringent requirements for detail and accuracy is not feasible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.